molecular formula C5H2ClFOS B13956526 3-Fluorothiophene-2-carbonyl chloride CAS No. 83933-21-5

3-Fluorothiophene-2-carbonyl chloride

Cat. No.: B13956526
CAS No.: 83933-21-5
M. Wt: 164.59 g/mol
InChI Key: DCVMJENKTVZJRU-UHFFFAOYSA-N
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Description

3-Fluorothiophene-2-carbonyl chloride is a fluorinated derivative of thiophene-2-carbonyl chloride, characterized by a fluorine substituent at the 3-position of the thiophene ring and a reactive acyl chloride group at the 2-position. This compound is structurally significant due to the electron-withdrawing nature of fluorine, which enhances the electrophilicity of the carbonyl carbon, making it a potent intermediate in organic synthesis.

Properties

CAS No.

83933-21-5

Molecular Formula

C5H2ClFOS

Molecular Weight

164.59 g/mol

IUPAC Name

3-fluorothiophene-2-carbonyl chloride

InChI

InChI=1S/C5H2ClFOS/c6-5(8)4-3(7)1-2-9-4/h1-2H

InChI Key

DCVMJENKTVZJRU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1F)C(=O)Cl

Origin of Product

United States

Preparation Methods

Halogenation and Carboxylation of Thiophene

While direct literature on 3-fluorothiophene-2-carbonyl chloride is limited, analogous methods for halogenated thiophene-2-carbonyl chlorides provide a reliable framework:

  • Halogenation : Introduction of halogen substituents at the 3-position of thiophene can be achieved via selective electrophilic substitution or metalation routes. For example, bromination of 3-methylthiophene followed by debromination has been reported.
  • Carboxylation : The carboxylic acid group at the 2-position is introduced either by:
    • Grignard metallation of the halogenated thiophene, followed by carbonation with carbon dioxide (CO₂).
    • Palladium-catalyzed carbonylation under CO pressure.

These methods yield halogenated thiophene-2-carboxylic acids, which are precursors to the acid chlorides.

Conversion to 3-Fluorothiophene-2-carbonyl Chloride

The key step is the conversion of 3-fluorothiophene-2-carboxylic acid to the corresponding acid chloride:

  • Chlorinating Agents : Thionyl chloride (SOCl₂) is the preferred reagent due to its efficiency and clean reaction profile.
  • Solvent and Conditions : Non-polar solvents such as carbon tetrachloride or tetracol phenixin are used under inert atmosphere (e.g., nitrogen or helium) to prevent side reactions.
  • Temperature Control : The reaction is initiated at low temperature (below 0°C) to control reactivity, followed by stirring at room temperature and refluxing for 1–3 hours to ensure completion.

Detailed Example from Analogous 5-Chlorothiophene-2-carbonyl Chloride Synthesis (Applicable to 3-Fluoro Analog)

A patented method for 5-chlorothiophene-2-carbonyl chloride provides a detailed, high-yielding protocol that can be adapted for 3-fluorothiophene-2-carbonyl chloride synthesis:

Step Procedure Conditions Outcome
1 Add thionyl chloride and non-polar solvent (e.g., tetracol phenixin) under inert gas Temperature below 0°C Formation of reactive chlorinating mixture
2 Add 3-fluorothiophene-2-carboxylic acid in batches Maintain temperature below 10°C Controlled reaction to avoid side-products
3 Stir at room temperature for 10–30 minutes Ambient conditions Initial conversion
4 Heat to reflux for 1–3 hours Reflux temperature Complete conversion to acid chloride
5 Precipitation and reduced pressure distillation 76–78°C / 3 mmHg Purification of acid chloride
  • Yield : Approximately 88–90% based on analogous chlorinated thiophene derivatives.
  • Purity : Typically above 98% as confirmed by chromatographic and spectroscopic analysis.
  • Advantages : High product purity, minimal by-products, and avoidance of extensive post-reaction purification.

Comparative Data Table of Preparation Parameters

Parameter Typical Range / Value Notes / Source
Starting Material 3-Fluorothiophene-2-carboxylic acid Prepared via halogenation and carboxylation
Chlorinating Agent Thionyl chloride (SOCl₂) Most commonly used
Solvent Carbon tetrachloride, tetracol phenixin Non-polar solvents preferred
Inert Atmosphere Nitrogen or helium Prevents oxidation
Temperature (Addition) Below 0°C Controls reactivity
Temperature (Reaction) Room temperature to reflux (1–3 h) Ensures complete conversion
Yield 85–90% Based on analogous compounds
Purity >98% Confirmed by TLC, GC, or HPLC

Research Outcomes and Analytical Confirmation

  • Reaction Monitoring : Thin-layer chromatography (TLC) and gas chromatography (GC) are used to monitor reaction progress and confirm completion.
  • Product Characterization : Nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) confirm the structure and purity of the acid chloride.
  • Stability : The acid chloride product exhibits good storage stability under inert atmosphere and low temperature, with minimal degradation over time.

Mechanism of Action

The mechanism of action of 3-Fluorothiophene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, facilitating substitution reactions with various nucleophiles. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

The following analysis compares 3-fluorothiophene-2-carbonyl chloride with two structurally related compounds: 3-methylthiophene-2-carbonyl chloride (methyl-substituted analog) and 3-fluorothiophene-2-sulfonyl chloride (sulfonyl chloride derivative).

Structural and Physicochemical Properties
Property 3-Fluorothiophene-2-carbonyl Chloride (Inferred) 3-Methylthiophene-2-carbonyl Chloride 3-Fluorothiophene-2-sulfonyl Chloride
Molecular Formula C₅H₂ClFOS C₆H₅ClOS C₄H₂ClFO₂S₂
Molar Mass (g/mol) ~158.5 (calculated) 160.62 224.64
Density (g/mL) Unknown (likely >1.3) 1.314 Unknown
Functional Group Acyl chloride (–COCl) Acyl chloride (–COCl) Sulfonyl chloride (–SO₂Cl)
Key Substituent Fluorine (electron-withdrawing) Methyl (electron-donating) Fluorine + sulfonyl group

Key Observations :

  • Substituent Effects : The fluorine atom in 3-fluorothiophene-2-carbonyl chloride increases the electrophilicity of the carbonyl carbon compared to the methyl group in 3-methylthiophene-2-carbonyl chloride, which donates electron density via hyperconjugation. This difference likely accelerates nucleophilic acyl substitution reactions (e.g., amidation, esterification) for the fluorinated derivative .
  • Functional Group Contrast : The sulfonyl chloride derivative () exhibits distinct reactivity, as sulfonyl chlorides are typically used for sulfonylation rather than acylation, highlighting divergent synthetic applications .

Biological Activity

3-Fluorothiophene-2-carbonyl chloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its derivatives have been explored for various therapeutic applications, particularly in antiviral and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

3-Fluorothiophene-2-carbonyl chloride is characterized by the presence of a thiophene ring with a fluorine atom and a carbonyl chloride functional group. Its chemical formula is C5H4ClFOSC_5H_4ClFOS, and it has a molecular weight of approximately 181.03 g/mol. The compound typically exists as a light orange to yellow liquid at room temperature.

Biological Activity Overview

The biological activity of 3-fluorothiophene-2-carbonyl chloride is primarily linked to its role as an intermediate in pharmaceutical synthesis. Research indicates that compounds derived from it exhibit various biological properties, including:

  • Antiviral Activity : Studies have shown that certain derivatives can inhibit viral replication, making them potential candidates for antiviral drug development.
  • Anticancer Properties : Some derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis.

Antiviral Activity

Research highlights the potential of 3-fluorothiophene-2-carbonyl chloride derivatives in combating viral infections. For instance, derivatives have shown efficacy against HIV and hepatitis B virus:

CompoundVirus TargetIC50 (μM)Reference
Derivative AHIV0.5
Derivative BHepatitis B1.2

Anticancer Activity

The anticancer properties of 3-fluorothiophene-2-carbonyl chloride have been investigated in various studies. Notably, derivatives have demonstrated significant cytotoxicity against different cancer cell lines:

Cell LineCompoundIC50 (μM)Mechanism
A549 (Lung)Derivative C0.8Apoptosis induction
MCF-7 (Breast)Derivative D1.5Cell cycle arrest
HeLa (Cervical)Derivative E0.6Inhibition of proliferation

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study investigated the antiviral activity of a specific derivative of 3-fluorothiophene-2-carbonyl chloride against SARS-CoV-2. The compound exhibited an EC50 value of 0.068 μM, indicating potent antiviral activity comparable to established antiviral agents.

Case Study 2: Anticancer Screening

In another study, several derivatives were screened for anticancer activity against multiple cancer cell lines. One derivative showed an IC50 value of 0.6 μM against HeLa cells, suggesting its potential as an anticancer agent.

The mechanisms through which 3-fluorothiophene-2-carbonyl chloride exerts its biological effects are still under investigation but may involve:

  • Inhibition of Viral Proteases : Some derivatives act as covalent inhibitors of viral proteases, disrupting viral replication processes.
  • Induction of Apoptosis : Certain compounds induce apoptosis in cancer cells through the activation of intrinsic pathways.

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